6-hexyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-hexyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furochromen core with various alkyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the furochromen ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6-hexyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-hexyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
- 2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one
- 5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-hexyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The hexyl group, in particular, may impart distinct properties compared to similar compounds with different alkyl chains.
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-hexyl-3,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H24O3/c1-5-6-7-8-9-15-13(3)17-10-16-12(2)11-22-18(16)14(4)19(17)23-20(15)21/h10-11H,5-9H2,1-4H3 |
InChI Key |
BSBSFZPDZXLYAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C |
Origin of Product |
United States |
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